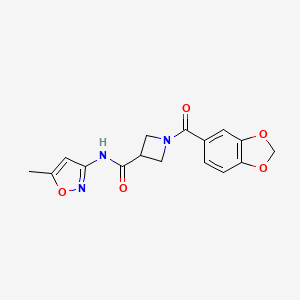

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide

Description

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide features a unique hybrid structure combining a benzodioxole moiety, an azetidine ring, and a 5-methyl-1,2-oxazol-3-yl group. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity, while the 5-methyloxazole group may enhance bioavailability and serve as a hydrogen bond acceptor.

Properties

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-9-4-14(18-24-9)17-15(20)11-6-19(7-11)16(21)10-2-3-12-13(5-10)23-8-22-12/h2-5,11H,6-8H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLUEUPTBTVXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies highlighting its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.31 g/mol. The structure features a benzodioxole moiety, an oxazole ring, and an azetidine scaffold, which are known to contribute to diverse biological activities due to their ability to interact with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study reported that certain benzodioxole derivatives displayed IC50 values against cancer cells ranging from 26 to 65 µM, indicating effective cytotoxicity while sparing normal cells .

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been investigated. In vitro studies demonstrated that analogs could inhibit α-amylase activity significantly, with IC50 values as low as 0.68 µM. In vivo experiments using streptozotocin-induced diabetic mice showed that these compounds could effectively lower blood glucose levels . This suggests a mechanism where the compound may modulate carbohydrate metabolism.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzodioxole derivatives. The presence of functional groups within the structure allows for interactions with microbial enzymes or receptors, leading to inhibition of growth in various pathogens .

The mechanisms by which This compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as α-amylase in the case of diabetes.

- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzodioxole Derivatives | Contains benzodioxole moiety | Antimicrobial, anticancer |

| Oxazole Derivatives | Includes oxazole ring | Antidiabetic properties |

| Azetidine Derivatives | Features azetidine scaffold | Potential neuroprotective effects |

The combination of these structural elements in This compound enhances its biological profile compared to simpler analogs.

Case Studies

Several case studies have documented the efficacy of benzodioxole derivatives:

- Anticancer Efficacy : In a study involving various cancer cell lines, derivatives showed selective toxicity towards malignant cells while exhibiting minimal effects on normal cells.

- Diabetes Management : Animal models demonstrated significant reductions in blood glucose levels when treated with compounds similar to the target compound over a period of several weeks.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : The benzodioxole carbonyl in the target compound may enhance electron-deficient aromatic interactions compared to the 3-methylbenzamide group in .

- Synthetic Complexity : The azetidine core likely requires specialized ring-forming reactions, whereas sulfonamide and Schiff base derivatives () utilize more straightforward condensation or coupling steps.

Crystallographic and Computational Analysis

- Structural Determination : Software such as SHELXL (), ORTEP-3 (), and WinGX () are widely used for crystallographic refinement of similar small molecules. For example, the oxazolyl-containing compound in was confirmed via X-ray diffraction, a method applicable to the target compound.

- Directing Groups : The N,O-bidentate group in facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound but relevant for derivatization strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.